molecular formula C12H11BrFNO2 B12280036 Ethyl 4-Bromo-7-fluoroindole-3-acetate

Ethyl 4-Bromo-7-fluoroindole-3-acetate

Cat. No.: B12280036
M. Wt: 300.12 g/mol
InChI Key: MTLOHRUUHIIPNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-Bromo-7-fluoroindole-3-acetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 4-Bromo-7-fluoroindole-3-acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-Bromo-7-fluoroindole-3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-7-fluoroindole-3-acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Ethyl 4-Bromo-7-fluoroindole-3-acetate can be compared with other indole derivatives such as:

This compound stands out due to the combined presence of bromine and fluorine atoms, which can enhance its reactivity and potential for diverse applications.

Biological Activity

Ethyl 4-Bromo-7-fluoroindole-3-acetate (C₁₁H₉BrFNO₂) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of:

  • Indole ring : A bicyclic structure that is a common motif in many biologically active compounds.
  • Bromine atom : Located at the 4-position, influencing the compound's reactivity.
  • Fluorine atom : Positioned at the 7-position, enhancing binding affinity to biological targets.
  • Acetate group : Present at the 3-position, which may affect solubility and biological activity.

The molecular weight of this compound is approximately 286.10 g/mol, making it a relatively small molecule suitable for various biochemical interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine and fluorine substituents enhance its binding properties, potentially increasing its efficacy as a therapeutic agent.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that regulate cell proliferation and apoptosis .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Properties :
    • Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis. This compound has been evaluated for its potential in targeting various cancer types .
    • Case studies indicate significant cytotoxic effects on cancer cell lines, suggesting its role as a promising candidate for cancer therapy.
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial quorum sensing and biofilm formation, particularly against Pseudomonas aeruginosa .
    • Research indicates that it can reduce virulence factors without inhibiting planktonic cell growth, making it a potential antivirulence agent .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related indole derivatives:

Compound NameStructure FeaturesUnique Properties
Ethyl 5-Bromo-7-fluoroindole-3-acetateBromine at position 5Different reactivity due to bromine position
7-FluoroindoleLacks bromineLimited binding affinity compared to bromo derivatives
Indole-3-acetic acidNaturally occurring plant hormoneDifferent biological functions

The distinct combination of bromine and fluorine in this compound enhances its reactivity and potential applications compared to simpler indoles .

Research Findings

Recent studies have focused on synthesizing this compound and evaluating its biological activities through various assays:

  • Cytotoxicity Assays :
    • IC50 values were determined for different cancer cell lines, showing promising results in inhibiting cell growth.
  • Antimicrobial Testing :
    • Minimum inhibitory concentration (MIC) assays confirmed the effectiveness of the compound against several bacterial strains.
  • Molecular Docking Studies :
    • Computational analyses have been conducted to predict binding affinities and interactions with target proteins, providing insights into its mechanism of action .

Properties

Molecular Formula

C12H11BrFNO2

Molecular Weight

300.12 g/mol

IUPAC Name

ethyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H11BrFNO2/c1-2-17-10(16)5-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3

InChI Key

MTLOHRUUHIIPNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

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